molecular formula C9H9Cl2NO B1296069 N-(2,4-Dichloro-6-methylphenyl)acetamide CAS No. 61655-97-8

N-(2,4-Dichloro-6-methylphenyl)acetamide

Cat. No.: B1296069
CAS No.: 61655-97-8
M. Wt: 218.08 g/mol
InChI Key: RLYJHSPRTRAQFE-UHFFFAOYSA-N
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Description

N-(2,4-Dichloro-6-methylphenyl)acetamide: is an organic compound with the molecular formula C9H9Cl2NO . It is a derivative of acetanilide, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Safety and Hazards

“N-(2,4-Dichloro-6-methylphenyl)acetamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation Reaction: The synthesis of N-(2,4-Dichloro-6-methylphenyl)acetamide can be achieved through the acylation of 2,4-dichloro-6-methylaniline with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 50-60°C) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2,4-Dichloro-6-methylphenyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of N-(2,4-dichloro-6-methylphenyl) derivatives with various substituents.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry: N-(2,4-Dichloro-6-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and agrochemicals.

Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated for their efficacy in treating various diseases and conditions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of N-(2,4-Dichloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    N-(2,6-Dimethylphenyl)chloroacetamide: This compound has a similar structure but with methyl groups at the 2 and 6 positions instead of chlorine atoms.

    N-(2,4-Dichlorophenyl)acetamide: This compound lacks the methyl group at the 6 position.

    N-(2,4-Dichloro-6-methylphenyl)carbamate: This compound has a carbamate group instead of an acetamide group.

Uniqueness: N-(2,4-Dichloro-6-methylphenyl)acetamide is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-dichloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-5-3-7(10)4-8(11)9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYJHSPRTRAQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305146
Record name N-(2,4-Dichloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-97-8
Record name 61655-97-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dichloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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